Potassium iodate

Descripción general

Descripción

El yodato de potasio es un compuesto inorgánico iónico con la fórmula química KIO₃. Aparece como un polvo cristalino blanco y se caracteriza por su solubilidad en agua. Este compuesto se utiliza principalmente en la yodación de la sal de mesa para prevenir la deficiencia de yodo y tiene diversas aplicaciones en diferentes campos .

Rutas sintéticas y condiciones de reacción:

- El yodato de potasio se puede sintetizar haciendo reaccionar una base que contiene potasio, como el hidróxido de potasio, con ácido yódico:

Reacción con ácido yódico: HIO3+KOH→KIO3+H2O

Otro método consiste en agregar yodo a una solución caliente y concentrada de hidróxido de potasio:Reacción con yodo: 3I2+6KOH→KIO3+5KI+3H2O

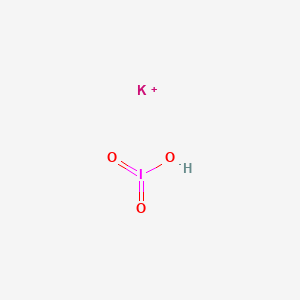

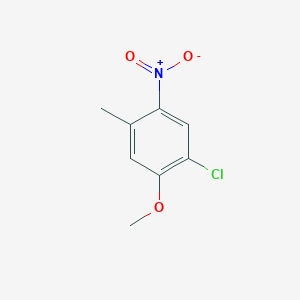

Fusión con clorato de potasio: El yodato de potasio también se puede preparar fusionando yoduro de potasio con clorato, bromato o perclorato de potasio. {_svg_2}

Métodos de producción industrial:

Oxidación con cloro: Industrialmente, el yodato de potasio se produce oxidando yoduro de potasio en un medio básico débil utilizando gas cloro.

Tipos de reacciones:

Oxidación: El yodato de potasio es un agente oxidante fuerte. Reacciona con los agentes reductores, a menudo violentamente.

En presencia de ácidos fuertes como el ácido sulfúrico, el yodato de potasio reacciona con el yoduro de potasio para formar sulfato de potasio, yodo y agua:Reducción: KIO3+5KI+3H2SO4→3K2SO4+3H2O+3I2

El yodato de potasio reacciona con el nitrato de plata para formar yodato de plata y nitrato de potasio:Sustitución: KIO3+AgNO3→AgIO3+KNO3

Reactivos y condiciones comunes:

Ácidos fuertes: El ácido sulfúrico se usa comúnmente en reacciones que involucran yodato de potasio.

Agentes oxidantes: El gas cloro se utiliza en los métodos de producción industrial.

Productos principales:

Yodo: Se forma durante las reacciones de reducción.

Yodato de plata: Formado durante las reacciones de sustitución con nitrato de plata.

Mecanismo De Acción

El yodato de potasio actúa como un agente oxidante. Modula varios procesos metabólicos y mecanismos de defensa en los sistemas biológicos. Por ejemplo, en las plantas, mejora la eficiencia fotosintética, la homeostasis redox y el equilibrio osmótico en condiciones de estrés. El compuesto estimula el sistema enzimático antioxidante, permitiendo una mayor estabilidad de la membrana celular .

Compuestos similares:

Bromato de potasio (KBrO₃): Similar en estructura y se utiliza como agente de maduración en la repostería.

Clorato de potasio (KClO₃): Otro agente oxidante fuerte con reactividad similar.

Periodate de potasio (KIO₄): Se utiliza en química analítica por sus fuertes propiedades oxidantes.

Singularidad:

Estabilidad: El yodato de potasio es más estable que el yoduro de potasio, lo que lo hace preferible para la yodación de la sal, ya que no se oxida a yodo y no se evapora.

Aplicaciones: Si bien el bromato de potasio y el clorato de potasio se utilizan en la repostería, el papel del yodato de potasio en la prevención de la deficiencia de yodo y su uso en la protección contra la radiación resaltan sus aplicaciones únicas .

Análisis Bioquímico

Biochemical Properties

Potassium iodate is an oxidizing agent . It can cause fires when it comes into touch with flammable materials or reducing agents . In the context of biochemical reactions, this compound plays a significant role in iodometry, a branch of volumetric chemical analysis

Cellular Effects

The cellular effects of this compound are not extensively studied. It is known that this compound is sometimes used for iodination of table salt to prevent iodine deficiency . In the US, iodized salt contains antioxidants, because atmospheric oxygen can oxidize wet iodide to iodine; other countries simply use this compound instead .

Molecular Mechanism

It is known that this compound can be reduced to molecular iodine by nitrogen (III) in aqueous solution . This reaction involves a complex interplay of atomic charges, reaction coordinates, and electrostatic potentials .

Temporal Effects in Laboratory Settings

A study has shown that the life cycle and stability of a bath containing this compound were enhanced by the addition of the compound .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not extensively studied. It is known that this compound is considered safe for all animal species when used up to the currently authorized maximum content of total iodine in complete feed, with the exception of horses and dogs, for which maximum tolerated levels are 3 and 4 mg I/kg complete feed, respectively .

Metabolic Pathways

It is known that this compound plays a role in the iodination of table salt, which is a key process in the prevention of iodine deficiency .

Transport and Distribution

It is known that this compound is soluble in water , which suggests that it could be transported and distributed within cells and tissues via the body’s water-based fluids.

Subcellular Localization

Given its role in iodination of table salt, it could be expected to interact with various subcellular compartments involved in metabolic processes .

Aplicaciones Científicas De Investigación

El yodato de potasio tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza en titulaciones yodometricas y como reactivo en varios análisis químicos.

Biología: Se aplica en estudios que involucran el metabolismo del yodo y la función tiroidea.

Medicina: Se utiliza en la yodación de la sal de mesa para prevenir los trastornos por deficiencia de yodo. También se utiliza en algunas fórmulas para bebés para proporcionar el yodo necesario.

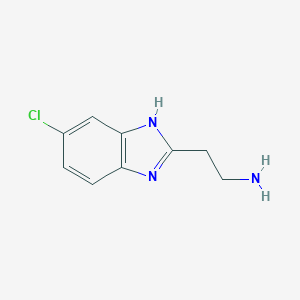

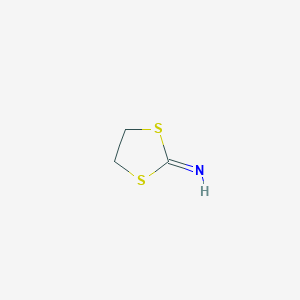

Industria: Se emplea como agente de maduración en la repostería y como aditivo para piensos {_svg_4}

Comparación Con Compuestos Similares

Potassium Bromate (KBrO₃): Similar in structure and used as a maturing agent in baking.

Potassium Chlorate (KClO₃): Another strong oxidizing agent with similar reactivity.

Potassium Periodate (KIO₄): Used in analytical chemistry for its strong oxidizing properties.

Uniqueness:

Stability: Potassium iodate is more stable than potassium iodide, making it preferable for iodization of salt as it does not oxidize to iodine and evaporate.

Applications: While potassium bromate and potassium chlorate are used in baking, this compound’s role in preventing iodine deficiency and its use in radiation protection highlight its unique applications .

Propiedades

IUPAC Name |

potassium;iodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HIO3.K/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKDVMWYMMLWTI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KIO3, IKO3 | |

| Record name | potassium iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_iodate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058480 | |

| Record name | Potassium iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.001 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals or crystalline powder. [HSDB] | |

| Record name | Potassium iodate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2077 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

4.74 g/100 cc water @ 0 °C; 32.3 g/100 cc @ 100 °C; insol in alc, nitric acid; sol in potassium iodide, Sol in dil sulfuric acid, 9.16 g/100 g H20 at 25 °C | |

| Record name | POTASSIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.98 | |

| Record name | POTASSIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals or crystalline powder, Colorless monoclinic crystals | |

CAS No. |

7758-05-6 | |

| Record name | Potassium iodate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium iodate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15923 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iodic acid (HIO3), potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium iodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM IODATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I139E44NHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

560 °C | |

| Record name | POTASSIUM IODATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)

![(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B147762.png)